molecular formula C9H12FNO B3167947 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine CAS No. 926216-32-2

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No. B3167947
CAS RN: 926216-32-2
M. Wt: 169.2 g/mol
InChI Key: ZZIXVAMBEACSOF-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It is also known by its IUPAC name this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3 . This indicates that the molecule consists of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an ethan-1-amine group .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 205.66 . It is recommended to be stored at room temperature, in a dry and cool place .

Scientific Research Applications

4-FMEA has been studied for its potential applications in a variety of scientific research areas. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of synaptic transmission in the nervous system. It has also been studied as a potential antiplatelet agent, as a potential anti-inflammatory agent, and as a potential antioxidant. Additionally, 4-FMEA has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases.

Mechanism of Action

4-FMEA acts as an acetylcholinesterase inhibitor, meaning that it blocks the enzyme’s activity. This inhibition of acetylcholinesterase results in an increase in the levels of the neurotransmitter acetylcholine, which is involved in the regulation of synaptic transmission in the nervous system.
Biochemical and Physiological Effects
4-FMEA has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, which results in an increase in the levels of the neurotransmitter acetylcholine. This increase in acetylcholine may lead to increased synaptic transmission and improved cognitive function. Additionally, 4-FMEA has been found to have antiplatelet, anti-inflammatory, and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-FMEA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized from commercially available starting materials. Additionally, it is soluble in water and organic solvents, making it easy to work with in a laboratory setting. However, 4-FMEA is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

Future research on 4-FMEA may focus on its potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases. Additionally, further research may focus on its potential as an antiplatelet agent, as an anti-inflammatory agent, and as an antioxidant. Other potential areas of research may include the development of new synthesis methods for 4-FMEA, the investigation of its mechanism of action, and the study of its biochemical and physiological effects.

properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIXVAMBEACSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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